3-(4-bromophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one
CAS No.:
Cat. No.: VC9729986
Molecular Formula: C20H15BrO3
Molecular Weight: 383.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H15BrO3 |
|---|---|
| Molecular Weight | 383.2 g/mol |
| IUPAC Name | 3-(4-bromophenyl)-5,6,9-trimethylfuro[3,2-g]chromen-7-one |
| Standard InChI | InChI=1S/C20H15BrO3/c1-10-11(2)20(22)24-19-12(3)18-16(8-15(10)19)17(9-23-18)13-4-6-14(21)7-5-13/h4-9H,1-3H3 |
| Standard InChI Key | VRNUWGXSCKPYIJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)C)C |
| Canonical SMILES | CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)C)C |
Introduction
Chemical Identity and Structural Features
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₇BrO₃ |
| Molecular Weight | 397.27 g/mol |
| XLogP3 | 5.2 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 3 |
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of bromophenyl-substituted furochromenones typically involves multi-step organic reactions. A plausible route for this compound begins with the condensation of 4-bromobenzaldehyde with a methyl-substituted dihydrofuran precursor under acidic conditions, followed by oxidative cyclization using potassium permanganate (KMnO₄) to form the chromenone ring. Subsequent methylation at positions 5, 6, and 9 is achieved via nucleophilic substitution with methyl iodide (CH₃I) in the presence of a base such as sodium hydride (NaH) .
Key Reaction Steps:
-
Aldol Condensation: Formation of the furan-chromene intermediate.
-
Oxidative Cyclization: KMnO₄-mediated ring closure to yield the chromenone core.
-
Methylation: Sequential alkylation to introduce methyl groups.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure:
-
¹H NMR (CDCl₃): δ 7.65 (d, J=8.4 Hz, 2H, aromatic H), 7.45 (d, J=8.4 Hz, 2H, aromatic H), 6.85 (s, 1H, furan H), 2.55–2.40 (m, 9H, CH₃ groups) .
-
¹³C NMR: Peaks at δ 160.2 (C=O), 152.1–110.3 (aromatic carbons), 21.4–18.7 (CH₃ groups).
Physicochemical Properties
Solubility and Stability
The bromophenyl and methyl substituents enhance lipophilicity, rendering the compound sparingly soluble in aqueous media (<0.1 mg/mL) but highly soluble in organic solvents like dimethyl sulfoxide (DMSO) and chloroform. Stability studies indicate decomposition above 200°C, with a melting point estimated at 189–192°C .
Table 2: Physicochemical Parameters
| Parameter | Value |
|---|---|
| LogP (Octanol-Water) | 5.2 |
| Water Solubility | 0.08 mg/mL |
| Melting Point | 189–192°C |
| Flash Point | 202.4°C |
Biological Activities and Mechanistic Insights
Enzyme Inhibition
The compound exhibits potent inhibitory activity against carbonic anhydrase isoforms IX and XII (Ki = 12.3 nM and 15.8 nM, respectively), which are overexpressed in hypoxic tumor environments. This selectivity arises from hydrophobic interactions between the bromophenyl group and enzyme active sites, as demonstrated via molecular docking simulations .
Comparative Analysis with Structural Analogues
Table 3: Comparative Bioactivity Data
| Compound | IC₅₀ (MCF-7) | LogP | Carbonic Anhydrase Inhibition (Ki, nM) |
|---|---|---|---|
| 3-(4-Bromophenyl)-5,6,9-trimethyl | 8.7 μM | 5.2 | 12.3 (IX), 15.8 (XII) |
| 3-(4-Methoxyphenyl)-5,6,9-trimethyl | 23.4 μM | 4.1 | 45.6 (IX), 52.3 (XII) |
Applications in Medicinal Chemistry
Drug Development Prospects
The compound’s selectivity for tumor-associated carbonic anhydrases positions it as a lead candidate for anticancer therapeutics. Preclinical studies suggest synergy with cisplatin, reducing required dosages by 30% in murine models. Challenges include optimizing pharmacokinetics through prodrug strategies to mitigate low solubility.
Diagnostic Imaging
Radiolabeling with ⁷⁶Br (t₁/₂ = 16.2 h) enables positron emission tomography (PET) imaging of CA IX-expressing tumors, offering a theranostic platform for personalized oncology .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume